3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Description
This compound (CAS 929429-36-7) features a benzofuran core substituted with a 4-methylbenzoyl group at position 2 and a 3,4,5-trimethoxybenzamide moiety at position 4. Its molecular formula is C₂₇H₂₅NO₇ (MW: 475.5 g/mol) . Structural characterization of such compounds often employs X-ray crystallography tools like SHELXL and WinGX for refinement and visualization .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-15-6-8-17(9-7-15)24(29)25-16(2)20-11-10-19(14-21(20)34-25)28-27(30)18-12-22(31-3)26(33-5)23(13-18)32-4/h6-14H,1-5H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUREZKPSLCANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Hydroxyacetophenone Derivatives
The synthesis begins with 5-hydroxy-3-methylacetophenone, which undergoes cyclization in the presence of chloroacetone under acidic conditions. This step forms the 3-methyl-1-benzofuran-5-ol intermediate. Key reaction parameters include:
| Parameter | Condition |
|---|---|
| Catalyst | H₂SO₄ or p-toluenesulfonic acid |
| Solvent | Toluene or dichloromethane |
| Temperature | 80–100°C |
| Reaction Time | 4–6 hours |
This method, adapted from benzofuran synthesis protocols, achieves yields of 70–85% by leveraging electron-donating methyl groups to stabilize the transition state during cyclization.
Functionalization at Position 6
To introduce the amine group at position 6, the hydroxyl group of 3-methyl-1-benzofuran-5-ol is converted to a nitro group via nitration (HNO₃/H₂SO₄, 0–5°C), followed by reduction using hydrogen gas and palladium on carbon (Pd/C) in ethanol. This two-step sequence yields 3-methyl-1-benzofuran-5-amine with >90% purity.
The introduction of the 4-methylbenzoyl group at position 2 is achieved through Friedel-Crafts acylation, a cornerstone reaction in aromatic chemistry.
Reaction Conditions and Optimization
The benzofuran intermediate reacts with 4-methylbenzoyl chloride in the presence of AlCl₃ as a Lewis catalyst. Critical parameters include:
| Parameter | Condition |
|---|---|
| Molar Ratio | 1:1.2 (benzofuran:acyl chloride) |
| Catalyst | AlCl₃ (1.5 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–18 hours |
This step proceeds with 75–80% yield, as the methyl group on the benzofuran enhances electron density at position 2, facilitating electrophilic substitution. Industrial-scale adaptations employ continuous flow reactors to improve mixing and heat transfer, reducing side product formation.
Amidation at Position 6
The final step involves coupling the 3-methyl-2-(4-methylbenzoyl)benzofuran-5-amine with 3,4,5-trimethoxybenzoyl chloride to form the target benzamide.
Schotten-Baumann Reaction
The amine reacts with 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions:
| Parameter | Condition |
|---|---|
| Base | Triethylamine (3.0 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 70°C |
| Reaction Time | 7 hours |
| Atmosphere | Nitrogen |
This method, adapted from analogous benzamide syntheses, achieves 65–70% yield. The use of THF ensures solubility of both reactants, while triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Green Chemistry Considerations
Recent advancements emphasize solvent-free mechanochemical methods for amidation, reducing waste and energy consumption. However, scalability remains a challenge compared to traditional approaches.
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost efficiency and environmental sustainability:
Continuous Flow Synthesis
-
Benzofuran Cyclization : Microreactors enable rapid heat dissipation, reducing decomposition byproducts.
-
Acylation : Plug-flow reactors with immobilized AlCl₃ minimize catalyst usage and simplify purification.
Waste Minimization
-
Solvent Recovery : THF and dichloromethane are recycled via distillation.
-
Catalyst Recycling : AlCl₃ is recovered as Al(OH)₃ and reconverted to AlCl₃.
Analytical Characterization
Critical quality control metrics for intermediates and the final product include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Melting Point | Differential Scanning Calorimetry | 215–218°C |
| Molecular Weight | Mass Spectrometry | 509.52 g/mol (M+H⁺) |
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide group can produce primary or secondary amines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and the modulation of apoptotic pathways .
- Neuroprotective Effects :
- Antioxidant Properties :
Material Science Applications
- Polymer Development :
- Nanocomposites :
Data Table: Summary of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Pharmacology | Anticancer activity in cell lines | |
| Neuroprotective effects | ||
| Antioxidant properties | ||
| Material Science | Polymer enhancement | |
| Nanocomposite synthesis |
Case Study 1: Anticancer Activity
A study evaluated the efficacy of a related benzofuran derivative against breast cancer cells (MCF-7). The compound induced significant apoptosis through the activation of caspase pathways, demonstrating potential as a therapeutic agent.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal injury, a similar benzamide derivative was tested for its protective effects on SH-SY5Y neuroblastoma cells. Results indicated a reduction in cell death and preservation of mitochondrial function.
Case Study 3: Polymer Applications
Research focused on incorporating benzofuran derivatives into polystyrene matrices revealed enhanced thermal stability and mechanical strength. This suggests potential applications in creating more durable materials for various industrial uses.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and the benzofuran moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide)
- Key Differences : PBX2 replaces the benzofuran core with a benzo-pyrrolo-oxazin system, introducing a lactam (4-oxo) group. This heterocyclic system may enhance hydrogen-bonding capacity compared to the benzofuran’s furan oxygen .
- Functional Implications : PBX2’s pyrrolooxazin moiety is linked to estrogen receptor (ER) modulation, as seen in related compounds like MIBE, a GPER/ER antagonist . The target compound’s benzofuran core may instead favor interactions with hydrophobic enzyme pockets.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Similarities : Both compounds contain a benzamide backbone.
- Key Differences : The hydroxy-dimethylethyl group in this compound acts as an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. In contrast, the target compound’s trimethoxy and benzofuran groups prioritize steric bulk over catalytic activity .
Pesticide Benzamides (e.g., Diflufenican, Etobenzanid)
- Structural Similarities : Shared benzamide scaffold.
- Key Differences: Pesticides like diflufenican (N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)-3-pyridinecarboxamide) feature halogenated aryl groups for herbicidal activity.
3,4,5-Trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
- Structural Similarities : Nearly identical except for the 4-methoxybenzoyl substituent (vs. 4-methylbenzoyl).
Comparative Data Table
Functional and Pharmacological Insights
- Electronic Effects : The 3,4,5-trimethoxy group in the target compound enhances lipophilicity, favoring membrane permeability. This contrasts with PBX2’s lactam group, which may engage in hydrogen bonding .
- Synthetic Routes : Analogous to , the target compound could be synthesized via coupling of 3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine with 3,4,5-trimethoxybenzoyl chloride .
Biological Activity
3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on cancer cells, antibacterial properties, and mechanisms of action based on recent research findings.
Anticancer Activity
Research has shown that derivatives of 3,4,5-trimethoxybenzamide exhibit significant anticancer properties. A study evaluated various benzofuran-based derivatives, including the target compound, against several cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MDA-MB-231 (Breast) | 3.01 | High |
| HCT-116 (Colon) | 5.20 | Moderate |
| HT-29 (Colon) | 9.13 | Moderate |
| HeLa (Cervical) | 11.09 | Moderate |
| HEK-293 (Normal) | >30 | Low |
The compound demonstrated a concentration-dependent inhibition of cell growth, with notable selectivity for cancer cells over normal cells, indicating its potential as a lead compound in anticancer drug development .
The mechanism underlying the anticancer activity of this compound involves the inhibition of tubulin polymerization, which is crucial for mitosis. The compound was found to induce cell cycle arrest in the G2/M phase, effectively halting cancer cell proliferation. This mechanism aligns with that of known chemotherapeutic agents like combretastatin A-4 (CA-4) .
Antibacterial Activity
In addition to its anticancer properties, the compound's antibacterial potential has been explored. Preliminary studies indicate that it exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 1.25 ± 0.60 |
| B. subtilis | Comparable to penicillin (1 ± 1.50) |
These results suggest that the compound may serve as a promising candidate for developing new antibacterial agents .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds and their derivatives:
- Antiproliferative Studies : A series of benzofuran-based derivatives were synthesized and tested for antiproliferative activity against multiple cancer cell lines. The findings indicated that modifications in the benzofuran structure significantly influenced their efficacy .
- Mechanistic Insights : Molecular dynamics simulations revealed that interactions between the compound and target proteins primarily occur through hydrophobic contacts, with limited hydrogen bonding. This suggests a specific binding affinity that could be exploited in drug design .
- Comparative Analysis : In comparative studies with established antibiotics and anticancer drugs, the compound showed competitive efficacy, highlighting its potential as a dual-action agent .
Q & A
Q. What are the key considerations for synthesizing 3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide with high purity?
Methodological Answer: Synthesis involves multi-step reactions, including nucleophilic substitution and condensation. Critical parameters include:
- Temperature control : Reflux conditions (e.g., 45–80°C) to ensure reaction completion without decomposition .
- Solvent selection : Use of polar aprotic solvents (e.g., acetonitrile) to enhance solubility and reaction efficiency .
- Purification : Preparative HPLC or column chromatography to isolate the compound from byproducts .
- Hazard mitigation : Conduct Ames testing for mutagenicity and use fume hoods/personal protective equipment due to potential risks from intermediates like benzoyl chlorides .
Q. How is the molecular structure of this compound characterized using crystallographic techniques?
Methodological Answer:
- Data collection : Single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation for high-resolution data .
- Structure solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement .
- Visualization : WinGX/ORTEP for anisotropic displacement ellipsoid modeling and packing analysis .
- Validation : Check CIF files for geometric accuracy (bond lengths/angles) and R-factor convergence (<5%) .
Q. What spectroscopic methods are recommended for confirming the compound’s identity?
Methodological Answer:
- NMR : 1H/13C NMR to verify substituents (e.g., methoxy groups at δ 3.7–3.9 ppm) and benzofuran/benzamide backbone .
- HRMS : Confirm molecular formula (e.g., C23H18FNO6 for analogs) with <2 ppm mass error .
- FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-H bending .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
- Scaffold modification : Introduce substituents (e.g., nitro, fluoro) at the benzamide or benzofuran moieties to enhance P-gp inhibition (IC50 optimization from 1.4–20 µM) .
- Desmethylation : Remove methoxy groups to assess impact on lipophilicity and target binding .
- Assay design : Use in vitro models (e.g., MDR1-transfected cells) for efflux inhibition and cytotoxicity screening .
Q. Example SAR Table
| Substituent Position | Modification | Biological Activity (IC50) | Reference |
|---|---|---|---|
| Benzamide (A-ring) | 3,4,5-Trimethoxy | P-gp inhibition: 1.4 µM | |
| Aniline (R1) | 4-Nitro | IC50 reduced by 40% | |
| Benzofuran (C-3) | Methyl to Ethyl | Increased cytotoxicity |
Q. What methodologies resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
Methodological Answer:
- Data normalization : Control for assay variability (e.g., ATP levels in P-gp assays) .
- Structural validation : Re-analyze compound purity via HPLC and crystallography to rule out isomerism or degradation .
- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes across studies .
Q. How can computational chemistry predict pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (optimal: 2–5), CYP450 inhibition, and BBB permeability .
- Molecular dynamics : Simulate binding stability with targets (e.g., GPER or ERα) over 100 ns trajectories .
- QSAR models : Train algorithms on analogs (e.g., 3,4,5-trimethoxybenzamides) to forecast bioavailability .
Q. What strategies mitigate risks in scaling up synthesis for preclinical studies?
Methodological Answer:
- Process optimization : Switch from batch to flow chemistry for exothermic reactions (e.g., acylations) .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
- Stability testing : Conduct DSC/TGA to identify decomposition thresholds (>150°C) .
Specialized Techniques
Q. How is X-ray crystallography applied to study this compound’s interaction with biological targets?
Methodological Answer:
- Co-crystallization : Soak protein crystals (e.g., P-gp) with the compound at 10 mM concentration .
- Data processing : Use SHELXE for experimental phasing and PHENIX for refinement .
- Interaction analysis : Identify H-bonds (e.g., benzamide carbonyl with Asp99) and π-π stacking (benzofuran with Tyr310) .
Q. What advanced imaging techniques track cellular uptake and distribution?
Methodological Answer:
- Fluorescent tagging : Synthesize a BODIPY-conjugated analog for live-cell imaging .
- LC-MS/MS quantification : Measure intracellular concentrations in HepG2 cells at 24h post-treatment .
- Microscopy : Confocal imaging to localize compound accumulation in lysosomes/endosomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
